Bicyclo[2.2.1]hept-5-en-2-one
Description
Historical Context and Significance of Norbornene Derivatives in Chemical Research
The study of norbornene and its derivatives, including Bicyclo[2.2.1]hept-5-en-2-one, is deeply rooted in the development of cycloaddition chemistry in the mid-20th century. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been fundamental in constructing the bicyclo[2.2.1]heptene framework. This class of compounds quickly gained prominence due to their rigid, strained structures, which lead to unique chemical reactivity. Over the years, norbornene derivatives have become crucial in various research areas, including polymer chemistry, materials science, and medicinal chemistry. nih.govresearchgate.net Their applications range from the synthesis of high-performance polymers with enhanced thermal stability to their use as scaffolds in the development of new therapeutic agents. nih.govnorbornene.ru The vast possibilities for chemical modification of the norbornene structure have resulted in a large number of publications and patents, highlighting their industrial and academic importance. researchgate.net
Structural Peculiarities and Unique Reactivity Profile of the Bicyclo[2.2.1]heptane Skeleton
The bicyclo[2.2.1]heptane skeleton, the core of this compound, is characterized by its bridged, bicyclic nature. This structure imparts significant ring strain, which is a key determinant of its reactivity. The molecule's rigid conformation allows it to serve as a scaffold for creating complex, three-dimensional molecules. wpmucdn.com The presence of a double bond within this strained system makes it highly susceptible to various addition reactions.
The introduction of functional groups, such as the ketone in this compound, further influences its reactivity. The enone system is electron-deficient, making it a good participant in Diels-Alder reactions and other cycloadditions. The stereochemistry of the bicyclo[2.2.1]heptane framework, particularly the distinction between endo and exo substituents, plays a critical role in directing the outcome of chemical reactions. This stereochemical control is a major reason for its widespread use in asymmetric synthesis.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is diverse and spans multiple sub-disciplines of chemistry. Some of the key areas include:
Synthesis of Complex Molecules: It serves as a versatile starting material or key intermediate in the synthesis of a wide array of complex organic molecules. wpmucdn.com This includes natural products, such as certain terpenes and prostaglandins, as well as synthetic compounds with potential pharmaceutical applications. wpmucdn.com
Polymer Chemistry: The rigid structure of the norbornene framework is utilized in the production of polymers with unique properties, such as high thermal stability and specific mechanical characteristics.
Medicinal Chemistry: Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. smolecule.com The rigid scaffold allows for precise positioning of functional groups to interact with biological targets like enzyme active sites.
Materials Science: The compound and its derivatives are used in the development of new materials, including resins and functional polymers for applications like ion exchange membranes and optical materials. researchgate.netmagtech.com.cn
Academic Relevance as a Model Compound for Reaction Mechanism Studies
This compound and related norbornene derivatives are frequently used as model compounds for studying various reaction mechanisms. Its rigid and well-defined structure simplifies the analysis of reaction stereochemistry and kinetics.
Key reaction types studied using this system include:
Diels-Alder Reactions: The predictable stereochemical outcomes of Diels-Alder reactions with norbornene systems have been crucial for understanding the principles of this fundamental cycloaddition. researchgate.net
Rearrangement Reactions: The strained bicyclic system is prone to various skeletal rearrangements, providing a platform to study the mechanisms of such transformations. acs.orgscispace.com
Electrophilic Additions: The reactivity of the double bond towards electrophiles has been extensively studied to understand the factors controlling regioselectivity and stereoselectivity.
The insights gained from studying the reactions of this compound have contributed significantly to the broader understanding of organic reaction mechanisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXEIFQYCVOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989218 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-98-4 | |
| Record name | Bicyclo(2.2.1)hept-2-en-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 One and Its Derivatives
Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.1]hept-5-ene Systems
The quintessential method for constructing the bicyclo[2.2.1]heptene framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. This reaction is a cornerstone for creating bicyclic systems with well-defined stereochemistry. smolecule.com For the synthesis of bicyclo[2.2.1]hept-5-en-2-one and its analogs, cyclopentadiene (B3395910) is commonly employed as the diene component.
The reaction of cyclopentadiene with a ketene (B1206846) equivalent is a direct approach to forming the this compound core. The choice of dienophile is crucial and influences the reaction conditions and the stereochemical outcome. For instance, the reaction between cyclopentadiene and maleic anhydride (B1165640), followed by subsequent transformations, is a common route.
The stereochemical outcome of the Diels-Alder reaction is a key consideration, leading to the formation of endo and exo isomers. The endo product is often kinetically favored due to secondary orbital interactions. smolecule.com However, thermodynamic control can lead to the more stable exo isomer. smolecule.com
Enantioselective synthesis of bicyclo[2.2.1]heptene derivatives can be achieved using various strategies. One effective method involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam, which can direct the stereochemical course of the cycloaddition to yield products with high enantiomeric purity. smolecule.com Another approach is the use of chiral catalysts, which can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For example, the asymmetric Diels-Alder reaction of cyclopentadiene with 2-bromoacrolein (B81055) has been used to generate precursors for chiral this compound. wpmucdn.com
Hydrogen bonding has also been explored as a tool for inducing enantioselectivity in Diels-Alder reactions. nih.gov Chiral diols, for instance, can act as catalysts by activating the dienophile through hydrogen bonding, leading to highly enantioselective cycloadditions. nih.gov
Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance reaction rates and improve selectivity. acs.org Catalysts like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. ias.ac.innih.gov This catalytic effect also tends to increase the endo-selectivity of the reaction. acs.org
Quantum chemical studies have suggested that Lewis acids may accelerate Diels-Alder reactions by reducing the Pauli repulsion between the diene and dienophile. nih.gov The choice of catalyst can significantly impact the reaction's outcome. For example, calcium(II)-based Lewis acids have been investigated as sustainable and efficient catalysts for these reactions. ias.ac.in Furthermore, the use of chiral Lewis acids can facilitate enantioselective transformations. acs.org
| Catalyst | Dienophile | Diene | Key Outcome |
| Chiral Oxazaborolidine-Aluminum Bromide | Various | Various | Enantioselective cycloaddition |
| MeAlCl₂ | Acrolein | 1,3-Butadiene | Promotes sequential Diels-Alder/rearrangement |
| Ca(OTf)₂/(n-Bu)₄NPF₆ | 1,4-Naphthoquinone | Cyclopentadiene | Effective catalysis with a sustainable metal |
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for Diels-Alder reactions. One of the most significant advancements in this area is the use of water as a solvent. rug.nl It has been observed that certain Diels-Alder reactions experience a remarkable rate acceleration in water compared to organic solvents. wikipedia.org This "hydrophobic effect" is thought to arise from the tendency of nonpolar reactants to aggregate in the aqueous medium, increasing the effective concentration and stabilizing the transition state through hydrogen bonding. wikipedia.orgarxiv.org
Water-mediated Diels-Alder reactions are not only faster but can also exhibit enhanced selectivity. researchgate.net The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. rug.nl Fly-ash has also been utilized as a catalyst in water-mediated Diels-Alder reactions for the synthesis of bicyclo[2.2.1]hept-5-ene derivatives, providing a green and efficient catalytic system. mjcce.org.mkmjcce.org.mk
Functional Group Interconversions and Modifications of the Ketone Moiety
The ketone group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. google.com
The reduction of the ketone functionality is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone to the corresponding alcohol, bicyclo[2.2.1]hept-5-en-2-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.
The ketone can also be derivatized to form other functional groups. For example, it can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds. Oxidation of the ketone can lead to the formation of diones, such as bicyclo[2.2.1]heptane-2,5-dione, using oxidizing agents like potassium permanganate.
| Reagent | Transformation | Product |
| Sodium Borohydride | Reduction | Bicyclo[2.2.1]hept-5-en-2-ol |
| Grignard Reagents | Nucleophilic Addition | Tertiary Alcohols |
| Potassium Permanganate | Oxidation | Bicyclo[2.2.1]heptane-2,5-dione |
The ketone group can be protected as a ketal, typically by reacting it with an alcohol or a diol in the presence of an acid catalyst. This protection strategy is synthetically useful as it renders the carbonyl group unreactive towards nucleophiles and reducing agents, allowing for selective transformations on other parts of the molecule. The ketal can be readily removed (deprotected) under acidic aqueous conditions to regenerate the ketone. This protective group strategy is a fundamental tool in multi-step organic synthesis.
Rearrangement Reactions and Skeletal Transformations
The unique structural features of this compound make it amenable to various rearrangement reactions, which can lead to significant and often complex skeletal transformations. These reactions are powerful tools for accessing diverse molecular architectures.
Photochemical Rearrangements for Diquinane Synthesis
Photochemical rearrangements of this compound and its derivatives are a key strategy for the synthesis of diquinanes, which are cyclopentane-fused bicyclic systems. acs.orgresearchgate.net These reactions often proceed through a Norrish Type I cleavage, where the carbon-carbon bond adjacent to the carbonyl group is broken upon photoirradiation. This process can generate a biradical intermediate that can subsequently rearrange to form new ring systems. For instance, the photochemical rearrangement of this compound has been utilized in the synthesis of various iridoid monoterpenes. acs.orgresearchgate.net This methodology provides an efficient pathway to the core diquinane structure found in these natural products.
Ring Expansion and Contraction Methodologies
The bicyclo[2.2.1]heptane framework can undergo both ring expansion and contraction reactions, providing access to different ring sizes from a common starting material. Ring expansions can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that rearranges to an expanded ring. While specific examples for this compound are not extensively detailed in the provided results, general principles of ring expansion often involve the formation of a bicyclic intermediate containing a cyclopropane (B1198618) ring, which can then open to form a larger ring. wikipedia.org
Conversely, ring contractions can also be synthetically useful. Cationic rearrangement-based contractions, for example, proceed through the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocation. wikipedia.org These types of rearrangements have been instrumental in the synthesis of complex molecular cores. wikipedia.org
Gold-Catalyzed Cycloisomerization for Bicyclo[2.2.1]hept-5-en-2-ones
A novel and atom-economical approach to synthesize substituted bicyclo[2.2.1]hept-5-en-2-ones involves the gold(I)-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes. nih.govresearchgate.net This method provides moderate to good yields and allows for the creation of a diverse set of derivatives. nih.govresearchgate.net The regioselectivity of this reaction, when using unsymmetrical starting materials, can be controlled by both electronic and steric factors of the internal alkynyl substituents. nih.govresearchgate.net This unprecedented reactivity pattern opens up new strategies for the preparation of bridged ring systems. nih.govresearchgate.net
Total Synthesis of Complex Natural Products Utilizing this compound as a Building Block
The rigid, stereochemically defined structure of this compound makes it an invaluable chiral synthon for the total synthesis of a variety of complex natural products. acs.org
Application in Iridoid Synthesis
This compound is a key precursor in the synthesis of iridoid monoterpenes. acs.orgresearchgate.net For example, a photochemical rearrangement of this bicyclic ketone has been employed in the synthesis of loganin (B1675030) and sarracenin. nsysu.edu.tw The Norrish Type I fragmentation of a related bicyclo[2.2.1]heptanone derivative is a crucial step in the total synthesis of (±)-hop ether, an iridoid monoterpene. researchgate.net
Role in Prostaglandin (B15479496) Synthesis Routes
The bicyclo[2.2.1]heptane framework has been extensively used in the synthesis of prostaglandins, a class of biologically active lipid compounds. acs.org A key intermediate in Corey's prostaglandin synthesis is 7-syn-methoxymethyl-bicyclo[2.2.1]hept-5-en-2-one. tandfonline.com The synthesis of this intermediate can be achieved through a stereocontrolled route involving a Diels-Alder reaction followed by a reductive dechlorination. tandfonline.com Furthermore, disubstituted bicyclo[2.2.1]heptan-2-ones have been converted into prostaglandin-E2 and precursors for prostaglandin-C2. rsc.org Carbocyclic analogs of prostaglandin endoperoxides have also been synthesized from derivatives of bicyclo[2.2.1]heptan-2-one. researchgate.net
Development of Chiral Norbornene Derivatives as Building Blocks
The rigid, strained bicyclic framework of norbornene makes it an exceptional scaffold in asymmetric synthesis. Chiral norbornene derivatives, particularly those derived from this compound, serve as versatile chiral building blocks for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov Their value stems from the defined stereochemical orientation of substituents on a conformationally restricted skeleton, which allows for a high degree of stereocontrol in subsequent transformations. The development of synthetic routes to access enantiomerically pure norbornene derivatives has been a significant focus of chemical research. nih.gov
The primary method for generating the norbornene framework is the Diels-Alder reaction, typically involving cyclopentadiene as the diene. magtech.com.cn The introduction of chirality into the norbornene product can be achieved through several strategic approaches:
Use of Chiral Dienophiles: Employing a dienophile that incorporates a chiral auxiliary.
Asymmetric Catalysis: Utilizing a chiral Lewis acid or organocatalyst to mediate the cycloaddition between an achiral diene and dienophile.
Enzymatic Reactions: Leveraging enzymes for stereoselective transformations.
Chiral Auxiliaries in Norbornene Synthesis
A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. sfu.ca
One notable example is the use of D-pantolactone, a commercially available and recoverable chiral auxiliary, in the preparation of (-)-(1S,2S)-5-norbornene-2-carboxylic acid. acs.org The Diels-Alder reaction between cyclopentadiene and the acrylate (B77674) derived from D-pantolactone proceeds with high endo-diastereoselectivity. Subsequent hydrolysis of the resulting adduct yields the target carboxylic acid, a key intermediate for certain adenosine (B11128) receptor antagonists. acs.org This method is advantageous for large-scale manufacturing due to the efficiency and the ability to recover the costly chiral auxiliary. acs.org
Table 1: Asymmetric Diels-Alder Reaction Using a Chiral Auxiliary
| Diene | Dienophile (Acrylate of) | Catalyst/Conditions | Diastereomeric Ratio (endo:exo) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | D-pantolactone | Not specified (High endo-selectivity reported) | High | acs.org |
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric reactions represents a more atom-economical approach to generating chiral molecules. nih.gov In the context of norbornene derivatives, palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool. acs.orgresearchgate.net This methodology allows for the enantioselective synthesis of complex carbo- and heterocyclic compounds from simple starting materials. acs.org
For instance, a palladium-catalyzed asymmetric annulation between aryl iodides and racemic epoxides has been developed using a chiral norbornene cocatalyst. rsc.org In this process, enantiopure norbornene derivatives bearing ester or amide functionalities were synthesized and employed to induce enantioselectivity. While initial results showed moderate enantiomeric excess (ee), this approach demonstrates the potential of using chiral norbornenes not just as products but as ligands or cocatalysts in other asymmetric transformations. rsc.org
Table 2: Enantioselectivity in Pd-Catalyzed Annulation with Chiral Norbornene Cocatalysts
| Chiral Norbornene Cocatalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Isopropyl ester-substituted norbornene (N1*) | 2,3-dihydrobenzofuran | 42-45% | rsc.org |
Furthermore, lipase-catalyzed transesterification has been successfully applied to the asymmetric synthesis of a chiral norbornene derivative. nih.gov The kinetic resolution of cis-endo-5-norbornene-2,3-dimethanol via this enzymatic method provides access to an optically active intermediate, which has been utilized in the synthesis of a thromboxane (B8750289) A2 antagonist. nih.gov
The diverse synthetic strategies, ranging from the use of robust chiral auxiliaries to the application of sophisticated chiral catalysts and enzymes, have made a wide variety of enantiopure norbornene derivatives accessible. magtech.com.cn These chiral building blocks, including esters, aldehydes, ketones, and acyl oxazolidinones, are invaluable starting materials for constructing stereochemically complex targets in medicinal and materials chemistry. researchgate.netmagtech.com.cn
Mechanistic Investigations of Reactions Involving Bicyclo 2.2.1 Hept 5 En 2 One
Electrophilic Addition Reactions to the Norbornene Double Bond
Electrophilic additions to the double bond of Bicyclo[2.2.1]hept-5-en-2-one are characterized by high stereo- and regioselectivity. mdpi.com
The addition of electrophiles (E-X) to norborn-5-en-2-one (1) proceeds with a notable regioselectivity, leading to adducts where the electrophile (E) attaches to C-5 and the nucleophile (X) to C-6. mdpi.com This outcome is contrary to what is observed for its synthetic precursor, 2-cyanonorborn-5-en-2-yl acetate (B1210297) (4), where the electrophile adds to C-6. mdpi.com
The stereochemistry of the addition is also highly controlled. For instance, the reaction often results in the exo addition of the electrophile, a common feature in norbornene systems due to steric hindrance on the endo face. The subsequent nucleophilic attack can then occur at either the C-5 or C-6 position, depending on the stability of the resulting carbocationic intermediate.
A study on the addition of benzeneselenyl chloride to N-Boc-7-azanorborn-5-en-2-one (a related derivative) resulted in the high-yield formation of the 6-endo-chloro-5-exo-phenylseleno derivative. researchgate.net This outcome is attributed to kinetic control. researchgate.net
Table 1: Regioselectivity in Electrophilic Additions
| Starting Material | Electrophile (E-X) | Major Product (Adduct 3) |
|---|---|---|
| This compound (1) | PhSeCl | 6-exo-phenylseleno-5-endo-chloro-bicyclo[2.2.1]heptan-2-one |
This table illustrates the opposing regioselectivity observed in the electrophilic addition to this compound compared to its cyanoacetate (B8463686) precursor.
The regioselectivity of electrophilic additions to this compound is explained by the role of the carbonyl group as a homoconjugated electron-releasing substituent. mdpi.commolaid.com While a carbonyl group is typically considered electron-withdrawing due to its π-withdrawing and σ-donating properties, in this specific bicyclic system, it can stabilize a carbocation at the C-6 position through homoconjugation. mdpi.comresearchgate.net
This effect stems from the interaction of the carbonyl group's non-bonding electrons (n(CO)) with the developing positive charge at C-6. mdpi.com Quantum mechanical calculations have confirmed that the 6-oxobicyclo[2.2.1]hept-2-yl cation is significantly more stable than its 5-oxo isomer. mdpi.comresearchgate.net This stabilization directs the electrophilic attack to the C-5 position, leading to the formation of the more stable C-6 carbocation intermediate. mdpi.com This phenomenon has also been observed in related systems like 1-methyl-7-oxathis compound. epfl.ch
Nucleophilic Reactions at the Carbonyl Center
The carbonyl group in this compound is also a site for nucleophilic attack. These reactions are fundamental to modifying the ketone functionality and introducing new functional groups.
While direct aminolysis on this compound is a standard nucleophilic addition to a ketone, related studies on derivatives provide insight into regioselective processes. For example, the aminolysis of epoxides derived from the bicyclo[2.2.1]heptene framework is a key reaction. researchgate.netresearchgate.net
In the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with 2-[(2-allylphenoxy)methyl]oxirane, the epoxide ring is opened regioselectively. researchgate.net The attack of the amine nucleophile occurs preferentially at the terminal carbon atom of the oxirane ring. researchgate.net This regioselectivity is a common feature in the aminolysis of 2,3-epoxypropyl ethers and is often referred to as following the Krasusky rule. researchgate.net The structure of the resulting aminoalcohols has been confirmed using various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. researchgate.netresearchgate.net In some cases, minor products resulting from the attack on the other carbon of the epoxide or from further reaction with another epoxide molecule are also observed. researchgate.net
Table 2: Products of Aminolysis of an Epoxy Derivative of the Bicyclo[2.2.1]heptene System
| Amine Reactant | Epoxide Reactant | Major Product | Minor Product(s) |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | 2-[(2-allylphenoxy)methyl]oxirane | Monoalkylation product (attack at terminal C) | Dialkylation product |
This table summarizes the typical products observed in the aminolysis of epoxides with an amine derived from the bicyclo[2.2.1]heptene skeleton, highlighting the regioselectivity of the ring-opening.
Sigmatropic Rearrangements and Their Stereochemical Implications
This compound and its derivatives can undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond. These rearrangements are often thermally or photochemically induced and have significant stereochemical consequences.
For instance, a mdpi.comresearchgate.net-sigmatropic carbon migration is a known skeletal rearrangement for related vinylcyclobutane systems. mdpi.com While specific examples for the parent ketone are less common in the provided context, the rigid bicyclic framework of norbornenone influences the stereochemical outcome of such rearrangements. The potential for inversion or retention of configuration at the migrating carbon can lead to the formation of distinct stereoisomers. mdpi.com
In a related context, the sulfoxide (B87167) rearrangement, a researchgate.netresearchgate.net-sigmatropic process, has been utilized to invert the stereochemistry of bicyclic vinyl endo alcohols to their corresponding exo isomers. lookchem.com This demonstrates how sigmatropic rearrangements can be a powerful tool for stereochemical control in the synthesis of complex molecules derived from the bicyclo[2.2.1]heptane framework.
Quantum-Chemical Calculations in Reaction Mechanism Elucidation
Quantum-chemical calculations have become an indispensable tool for understanding the reaction mechanisms of this compound and its derivatives. d-nb.info These computational methods provide detailed insights into transition state geometries, activation energies, and the electronic factors that govern reactivity and selectivity.
As previously mentioned, quantum mechanical calculations were crucial in confirming the greater stability of the 6-oxobicyclo[2.2.1]hept-2-yl cation, thus explaining the regioselectivity of electrophilic additions. mdpi.comresearchgate.net Similarly, in aminolysis reactions of related epoxides, quantum-chemical calculations at the PCM/B3LYP/6-3aG(d) level of theory have been used to investigate the reaction mechanism and rationalize the observed regiochemistry of the epoxide opening. researchgate.netresearchgate.net These calculations help in evaluating the activation energies and Gibbs free energies of the transition states for competing reaction pathways, thereby confirming the experimentally observed outcomes. researchgate.net DFT calculations have also been employed to study the mechanism of inverse-electron demand Diels-Alder (IEDDA) reactions involving norbornene derivatives. d-nb.info
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Norborn-5-en-2-one |
| 2-Cyanonorborn-5-en-2-yl acetate |
| 6-exo-phenylseleno-5-endo-chloro-bicyclo[2.2.1]heptan-2-one |
| 5-exo-phenylseleno-6-endo-chloro-2-cyanonorbornan-2-yl acetate |
| N-Boc-7-azanorborn-5-en-2-one |
| 6-endo-chloro-5-exo-phenylseleno derivative |
| 1-methyl-7-oxathis compound |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine |
| 2-[(2-allylphenoxy)methyl]oxirane |
| Aryl glycidyl (B131873) ethers |
| Amino alcohols |
| Amino diols |
| Bicyclic vinyl endo alcohols |
Radical Reactions and Their Pathways
The strained bicyclic framework and the presence of a reactive alkene functionality make this compound a subject of interest in the study of radical reactions. Mechanistic investigations have revealed specific pathways and stereochemical outcomes that are characteristic of this class of compounds. The radical chemistry of this compound is largely governed by the initial radical addition to the carbon-carbon double bond, followed by subsequent rearrangement or fragmentation of the resulting radical intermediate.
Detailed Research Findings
Research into the radical reactions of norbornene systems, the core structure of this compound, has established that radical attack predominantly occurs from the exo face of the molecule. This preference is attributed to lower steric hindrance on the exo face compared to the endo face, which is shielded by the bicyclic structure. This principle of exo selectivity is a cornerstone in understanding the radical pathways of this compound and its derivatives.
Studies on related norbornenone derivatives have demonstrated the potential for novel radical-induced sequences. For instance, a radical intramolecular cyclization/β-fragmentation sequence has been developed from norbornenone precursors. unifr.ch This pathway involves the initial formation of a radical which then undergoes a series of transformations leading to more complex molecular architectures.
Furthermore, the generation of alkoxyl radicals from related norbornenol derivatives has been shown to lead to β-scission reactions. unifr.chsonar.ch In this process, the alkoxyl radical intermediate undergoes fragmentation, resulting in the cleavage of a carbon-carbon bond and the formation of a ring-opened product. unifr.chsonar.ch For example, treatment of 2-methylbicyclo[2.2.1]hept-5-en-2-ol with lead tetraacetate generates an alkoxyl radical that leads to cis-5-acetylmethyl-2-cyclopentyl acetate with high selectivity and a yield of up to 65%. unifr.chsonar.ch While this is a derivative, it highlights a key reactive pathway available to the Bicyclo[2.2.1]hept-5-en-2-ol system, which is structurally very similar to the title ketone.
The stereochemistry of the final product in radical additions is controlled by stereoelectronic effects during the chain-transfer step. rsc.org While exo attack is the dominant initial step, the subsequent approach of the chain-transfer agent can, in some cases, occur from the endo side, leading to a mixture of exo-cis and trans products. rsc.org
The table below summarizes key findings from studies on radical reactions involving this compound and closely related derivatives, illustrating the common pathways and outcomes.
| Reaction Type | Reactant/Precursor | Radical Initiator/Conditions | Key Mechanistic Steps | Major Product(s)/Outcome | Reference(s) |
| Alkoxyl Radical Fragmentation | 2-Methylbicyclo[2.2.1]hept-5-en-2-ol | Lead tetraacetate | Generation of alkoxyl radical, β-scission | cis-5-Acetylmethyl-2-cyclopentyl acetate | unifr.chsonar.ch |
| Intramolecular Cyclization/Fragmentation | Norbornenone derivative | Not specified | Radical intramolecular cyclization, β-fragmentation | Medium-sized bridged bicycles | unifr.ch |
| Thiol Addition | Norbornene | Radical initiator | Exo radical attack, chain transfer | exo-cis-Adduct | rsc.org |
| Photosensitized Ionic Radical Addition | Bicyclo[2.2.1]-2,5-heptadiene | Aromatic amines, CHCl₃ or CCl₄ | Formation of ionic radical complex | 3,5-Addition products | sioc-journal.cn |
Spectroscopic and Stereochemical Analysis of Bicyclo 2.2.1 Hept 5 En 2 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.2.1]hept-5-en-2-one and its derivatives, providing critical information on connectivity and stereochemistry. beilstein-journals.org
The ¹H and ¹³C NMR spectra of this compound derivatives are characterized by distinct chemical shifts that are highly sensitive to the stereochemistry of the molecule. modgraph.co.uk The rigid norbornene skeleton results in significant differences in the magnetic environments of protons and carbons, particularly between exo and endo isomers. tandfonline.com
For instance, in ¹H NMR, the bridgehead protons (H-1 and H-4) typically appear as multiplets in the range of δ 2.5-3.0 ppm. The olefinic protons (H-5 and H-6) resonate further downfield, usually between δ 5.8 and 6.2 ppm. vulcanchem.com The chemical shifts of the protons at C-3 and C-7 are particularly useful for distinguishing between exo and endo substituents at C-2. The assignment of these protons is often confirmed through spin-spin coupling constants, where, for example, the coupling between the bridgehead proton H-4 and the adjacent H-3x proton is typically larger (around 3.6 Hz) than that with the H-3n proton (around 0.6 Hz). modgraph.co.uk
In ¹³C NMR spectroscopy, the carbonyl carbon (C-2) gives a characteristic signal in the downfield region, often around δ 221 ppm for saturated derivatives. acs.org The olefinic carbons (C-5 and C-6) are found in the range of δ 130-140 ppm. The stereochemistry at C-2 significantly influences the chemical shifts of the C-7 (bridge) and C-3 carbons due to the γ-gauche effect, which is instrumental in assigning the stereochemistry of adducts. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bicyclo[2.2.1]heptane Derivatives.
| Compound | H-1 | H-4 | H-5 | H-6 | C-2 (C=O) | C-5 | C-6 |
|---|---|---|---|---|---|---|---|
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | - | - | - | - | 221.4 | - | - |
| 3-endo-4-Dimethyl-1-pentylbicyclo[2.2.1]heptan-2-one | - | - | - | - | 221.3 | - | - |
| 1-Hexylbicyclo[2.2.1]heptan-2-one | 2.57 | - | - | - | - | - | - |
| (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one | - | - | 5.8-6.2 | 5.8-6.2 | - | - | - |
Data compiled from multiple sources. vulcanchem.comacs.org
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound derivatives. tandfonline.comresearchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org In the context of norbornenone derivatives, COSY spectra reveal correlations between adjacent protons, such as the bridgehead protons and their neighbors, and between the olefinic protons. modgraph.co.uknih.gov This information is crucial for tracing the carbon skeleton.
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.org This is particularly useful for identifying larger interconnected networks of protons, such as those in substituted side chains attached to the bicyclic core. science.gov
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that correlate the chemical shifts of protons directly attached to carbons (¹H-¹³C). wikipedia.org They provide a direct link between the proton and carbon skeletons, greatly simplifying the assignment of carbon signals based on their attached, and often more easily assigned, protons. tandfonline.comscience.gov
The combined application of these 2D NMR techniques allows for a comprehensive structural elucidation, including the relative stereochemistry of substituents, which is often challenging to determine from 1D spectra alone. researchgate.netsapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. researchgate.netnih.gov The most prominent absorption band in the IR spectrum of the parent compound is the carbonyl (C=O) stretch of the ketone, which typically appears at a relatively high wavenumber (around 1740-1760 cm⁻¹) due to the ring strain of the bicyclic system. acs.org
Other characteristic IR absorptions include:
C=C Stretch: The carbon-carbon double bond of the norbornene moiety gives rise to a stretching vibration around 1640 cm⁻¹. vulcanchem.com
C-H Stretch (sp²): The C-H bonds of the alkene typically absorb just above 3000 cm⁻¹.
C-H Stretch (sp³): The C-H bonds of the saturated part of the molecule absorb just below 3000 cm⁻¹. vulcanchem.com
=C-H Bend: The out-of-plane bending of the alkene C-H bonds can sometimes be observed in the 700-1000 cm⁻¹ region. researchgate.net
The presence, absence, or shift of these bands in the IR spectra of derivatives can confirm the success of chemical transformations, such as reduction of the ketone, saturation of the double bond, or addition of other functional groups. acs.org
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives.
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
|---|---|---|
| C=O (strained ketone) | 1740 - 1760 | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one (1745 cm⁻¹) |
| C=C (alkene) | ~1640 | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine (1640 cm⁻¹) |
| C-H (sp³) | 2800 - 3000 | 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one (2957, 2870 cm⁻¹) |
| N-H | ~3300 | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine (3300 cm⁻¹) |
Data compiled from multiple sources. vulcanchem.comacs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. acs.orgresearchgate.net In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak confirms the molecular weight of the compound.
The fragmentation of norbornene derivatives is complex and can involve several characteristic pathways. researchgate.netresearchgate.net One of the most common fragmentation routes for the norbornene skeleton is a retro-Diels-Alder (RDA) reaction. researchgate.net For this compound, this would involve the expulsion of cyclopentadiene (B3395910) to give a ketene (B1206846) radical cation.
Other fragmentation processes can include the loss of small neutral molecules like CO from the ketone group, or rearrangements followed by cleavage. researchgate.netscilit.com For example, derivatives of 2-norbornanol are known to lose carbon atoms 2 and 3 as an enol, along with a substituent from C-1 or C-7, resulting in a cyclopentenyl ion. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of substituents on the bicyclic ring, providing valuable structural information. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments, further aiding in structure confirmation.
Table 3: Common Mass Spectral Fragments for Bicyclo[2.2.1]heptane Derivatives.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
|---|---|---|
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | 152 | 137, 109, 95 (100%), 81, 69 |
| 3-endo-4-Dimethyl-1-pentylbicyclo[2.2.1]heptan-2-one | 208 | 179, 151 (100%), 125, 109, 94, 81 |
Data from J. Org. Chem. 2014, 79, 13, 6097-6106. acs.org
X-ray Diffraction (XRD) Analysis for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction (XRD) provides the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. This technique allows for the unambiguous assignment of the absolute configuration of chiral centers and the precise measurement of bond lengths, bond angles, and torsional angles in the solid state. nih.gov
For example, the absolute configuration of the (+)-enantiomer of this compound was confirmed through the X-ray analysis of a crystalline derivative, (1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. The structural data obtained from XRD is also crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. wpmucdn.com Furthermore, XRD results can be used to validate and refine structures determined by other methods, such as NMR and computational modeling. crystallography.netscispace.com
Chiroptical Properties and Circular Dichroism (CD) Studies
The inherent chirality of many this compound derivatives makes them excellent subjects for chiroptical studies, particularly circular dichroism (CD) spectroscopy. chinesechemsoc.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution.
The CD spectrum of a chiral norbornenone derivative is dominated by the electronic transitions of its chromophores, primarily the n→π* transition of the carbonyl group and the π→π* transitions of the carbonyl and olefinic groups. nih.govuit.no The sign and magnitude of the Cotton effects observed in the CD spectrum are highly sensitive to the stereochemical environment of these chromophores. rsc.org
For (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, the large specific rotation is attributed to a magnetic transition dipole involving the lone pairs on the oxygen atom. acs.orgacs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectra to predict and interpret the chiroptical properties and to assign the absolute configuration of these rigid chiral molecules. nih.govuit.no These studies have shown that the specific rotation is also influenced by charge transfer between the endocyclic double bond and the π* molecular orbital of the exocyclic double bond (in this case, the carbonyl group). nih.gov
Computational Chemistry and Theoretical Studies
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to study the electronic structure and reactivity of Bicyclo[2.2.1]hept-5-en-2-one and related compounds. These calculations provide a fundamental understanding of the molecule's properties by solving the Schrödinger equation or by determining the electron density.
DFT calculations have been successfully employed to determine the activation barriers and Gibbs free energies for various reactions involving the bicyclo[2.2.1]heptene framework. For instance, in the context of Diels-Alder reactions to form bicyclo[2.2.1]hept-5-ene derivatives, DFT has been used to pinpoint optimal synthetic routes by calculating activation parameters. researchgate.net One study on the hydride reduction of the related 5-exo-bicyclo[2.1.1]hexan-2-one system utilized DFT calculations at the B3LYP/6-31G* level to optimize transition states and calculate relative barrier heights. core.ac.uk These theoretical investigations have shown good correlation with experimental outcomes, demonstrating the predictive power of such computational approaches. core.ac.uk
| Reaction Pathway | Computational Level | Activation Energy (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) | Reference |
|---|---|---|---|---|
| Diels-Alder: Cyclopentadiene (B3395910) + Vinylsilane | MPW1PW91/6-31+G(d) | Data not specified | Data not specified | researchgate.net |
| Hydride Reduction of Bicyclo[2.1.1]hexan-2-one | B3LYP/6-31G* | Data not specified | Data not specified | core.ac.uk |
| 1,3-Dipolar Rearrangement (syn isomer) | B3LYP/6-31G(d,p) | Lower than anti | More negative than anti | acs.org |
| 1,3-Dipolar Rearrangement (anti isomer) | B3LYP/6-31G(d,p) | Higher than syn | Less negative than syn | acs.org |
The analysis of electron density distribution provides deep insights into the bonding and reactivity of this compound. Molecular Electron Density Theory (MEDT) has been applied to study cycloaddition reactions of related 7-oxanorborn-5-en-2-ones. researchgate.net These studies reveal that the non-polar nature of certain reactions, resulting from insufficient electrophilic activation, leads to high activation energies and specific selectivities. researchgate.net The steric hindrance, as revealed by Non-Covalent Interaction (NCI) analysis, can be a determining factor for the observed diastereoselectivity. researchgate.net
Bonding Evolution Theory (BET) is another powerful tool used to analyze the electronic rearrangements during a reaction. For a 1,3-dipolar rearrangement involving a bicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) derivative, BET analysis elucidated the step-by-step mechanism of bond formation and breaking by tracking the changes in electron density and the evolution of molecular orbitals. acs.org This detailed analysis can reveal whether bond formations are concerted or stepwise and can characterize the nature of the transition states.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound and its derivatives.
Conformational analysis of related systems, such as norborneno bispeptides, has been conducted using a combination of experimental techniques like NMR and X-ray crystallography, and theoretical modeling. acs.org These studies have shown that the rigid bicyclo[2.2.1]heptene scaffold can act as a template to induce specific secondary structures, such as β-turns, in peptide chains. acs.org
Molecular dynamics (MD) simulations have been utilized to investigate the behavior of polymers containing the norbornene moiety. For example, MD simulations of polynorbornene-based proton exchange membranes have provided insights into the microscopic structure and the transport properties of small molecules within the polymer matrix. researchgate.net Such simulations can reveal how the content of different functional groups affects the interactions and dynamics within the material. researchgate.net
Furthermore, theoretical studies on the saturated analogue, norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one), which has a single conformational geometry, have been crucial in highlighting the significant influence of conformational populations when modeling spectroscopic properties like photoelectron circular dichroism (PECD). rsc.org This underscores the importance of accurate conformational sampling in computational studies of flexible molecules.
Polymer Chemistry and Material Science Applications of Bicyclo 2.2.1 Hept 5 En 2 One Derivatives
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-Based Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that utilizes ring-strained cyclic olefins like norbornene derivatives to produce unsaturated polymers. The high ring strain of the norbornene moiety drives the polymerization forward, enabling the synthesis of high molecular weight polymers. mdpi.com The structure of the norbornene monomer, including the nature of its substituents, significantly influences the polymerization kinetics and the properties of the resulting polymer. mdpi.comresearchgate.net
The advancement of ROMP is closely linked to the development of well-defined metal carbene catalysts. mdpi.com Ruthenium-based catalysts, particularly Grubbs-type initiators, are widely used due to their high activity and tolerance to various functional groups. researchgate.netcore.ac.uk For instance, the first-generation Grubbs catalyst (G1) has been employed to study the different polymerization rates of exo and endo norbornene isomers. acs.org The development of chelated ruthenium-alkylidene initiators has enabled robust and versatile ROMP of endo-norbornene monomers, yielding polymers with excellent molecular weight control and low dispersities (Đ < 1.1). norbornene.ru
Beyond ruthenium, other transition metals have been explored for ROMP. Molybdenum- and tungsten-based catalysts have historically been important in the development of ROMP. mdpi.com A bimetallic tungsten complex, Na[W2(µ-Cl)3Cl4(THF)2], has been shown to be a highly efficient initiator for the ROMP of norbornene, producing high molecular weight polynorbornene with high cis-stereoselectivity (80%–86% cis). researchgate.net More recently, iron-based catalysts have emerged as a more economical and less toxic alternative to ruthenium and molybdenum catalysts. researchgate.net These iron complexes, supported by pyridine-phosphine ligands, have demonstrated the ability to produce isotactic trans-polynorbornene with high molecular weight. researchgate.net
The table below summarizes the performance of various catalysts in the ROMP of norbornene derivatives.
| Catalyst Type | Monomer(s) | Key Features of Polymerization | Reference(s) |
| Grubbs-type (G1) | exo and endo norbornene isomers | Allows study of stereoisomer influence on kinetics. | acs.org |
| Chelated Ru-alkylidenes | endo-Norbornene monomers | Controlled polymerization, low dispersity (Đ < 1.1), high chain-end fidelity. | norbornene.ru |
| Na[W2(µ-Cl)3Cl4(THF)2] | Norbornene | High cis-stereoselectivity (80-86%), high molecular weight. | researchgate.net |
| Iron-complexes with pyridine-phosphine ligands | Norbornene | Economical, low toxicity, produces isotactic trans-polynorbornene. | researchgate.net |
The polymerization of functionalized norbornene monomers through ROMP is a key strategy for creating porous organic polymers (POPs). Current time information in Bangalore, IN. These materials are characterized by high free volume and large surface areas, making them suitable for applications such as gas separation, storage, and catalysis. Current time information in Bangalore, IN.acs.org By carefully selecting the monomer structure, particularly those with bulky side groups, polymers with apparent Brunauer–Emmett–Teller (BET) surface areas of up to 1000 m²/g can be achieved. Current time information in Bangalore, IN.acs.orgacs.org
For example, the use of polycyclic monomers containing two norbornene double bonds leads to the formation of crosslinked structures with tunable porous properties. acs.org The incorporation of substituents like trimethylsilyl (B98337) (Me3Si) groups into the norbornene monomer can result in microporous polymers with BET surface areas up to 800 m²/g. acs.org The resulting polynorbornenes often exhibit high thermal and chemical stability. acs.org
Vinyl-Addition Polymerization of Functionalized Norbornenes
Vinyl-addition polymerization is another important route for polymerizing norbornene-type monomers. This method results in polymers with saturated backbones, which imparts properties such as high thermal stability, chemical resistance, and high glass transition temperatures (Tg). mdpi.comrsc.orgnih.gov This polymerization pathway is thermodynamically more favorable than ROMP and produces polymers with a more rigid main chain. acs.org
The development of highly active and robust catalysts is crucial for the vinyl-addition polymerization of functionalized norbornenes. Palladium-based catalysts, especially those containing N-heterocyclic carbene (NHC) ligands, have proven to be exceptionally effective. norbornene.rursc.org These Pd-NHC complexes exhibit remarkable activity, with some systems reaching over 100 million g of polymer per mole of Pd per hour. norbornene.ru
Cationic Pd-NHC complexes, such as [(NHC)Pd(allyl)L]⁺A⁻, are highly efficient single-component catalysts that are stable in air and tolerant to a wide range of polar and bulky functional groups on the norbornene monomer. acs.orgacs.org This allows for the polymerization of monomers with ester, imide, ether, and organosilicon functionalities. acs.org The structure of the NHC ligand plays a significant role in the catalyst's activity, with complexes bearing five-membered heterocyclic rings and less sterically hindered aryl groups at the nitrogen atoms showing the highest activity. nih.gov These catalysts can achieve very low catalyst loadings, as low as 2 ppm. acs.org
Vinyl-addition polymerization of functionalized norbornenes enables the synthesis of high-performance polymers with properties that can be tuned by the choice of monomer. rsc.org The rigid, saturated backbone of these polymers leads to high glass transition temperatures and excellent thermal stability. mdpi.comrsc.org For instance, by incorporating alkyl, aryl, and aryl ether substituents into the norbornene monomer, the service window (the temperature range between Tg and decomposition temperature) of the resulting polymers can be significantly broadened. rsc.org This allows for the creation of engineering thermoplastics that can be processed using techniques like extrusion and injection molding. rsc.org
The polymerization of norbornene derivatives with bromoalkyl groups using (NHC)Pd-catalysts can produce high-molecular-weight homopolymers (Mn up to 1.4 × 10⁶), which are precursors for anion exchange membranes. mdpi.comnih.gov The reactivity of these monomers is influenced by the length of the linker between the norbornene unit and the functional group. mdpi.comnih.gov
The table below showcases the properties of some vinyl-addition polynorbornenes.
| Monomer(s) | Catalyst System | Polymer Molecular Weight (Mn) | Key Polymer Properties | Reference(s) |
| Norbornenes with bromoalkyl groups | (NHC)Pd-systems | Up to 1.4 × 10⁶ g/mol | Precursors for anion exchange membranes, high thermal stability. | mdpi.comnih.gov |
| Norbornene | [(NHC)Pd(allyl)L]⁺A⁻ | High | High catalytic activity (up to 2.4 × 10⁸ g_polymer/mol_Pd h), air-stable polymerization. | acs.org |
| Norbornene with alkyl, aryl, aryl ether substituents | Pd-based catalysts | > 60 kg/mol | High Tg (> 150 °C), large service windows (> 100 °C), melt-processable. | rsc.org |
Co-polymerization Strategies and Macromolecular Design
Copolymerization of different norbornene-based monomers, or with other types of monomers, provides a powerful tool for macromolecular design and the creation of polymers with precisely controlled architectures and properties. mdpi.com
Through ROMP, block copolymers can be synthesized by the sequential addition of different monomers. norbornene.ru For example, the use of a highly active ruthenium catalyst has enabled the synthesis of well-defined diblock copolymers. core.ac.uk Statistical copolymers of norbornene and norbornadiene have been synthesized using a bimetallic tungsten initiator, resulting in high molecular weight, high-cis content copolymers. mdpi.com The composition of these copolymers can be controlled by the monomer feed ratio, which in turn influences their thermal properties and morphology. mdpi.com
In vinyl-addition polymerization, living polymerization techniques allow for the synthesis of well-defined block copolymers. acs.org For instance, a (t-Bu₃P)PdMeCl catalyst activated by [Li(OEt₂)₂.₅]B(C₆F₅)₄ has been used for the living vinyl addition polymerization of substituted norbornene monomers, leading to the first examples of well-defined vinyl addition block copolymers from these monomers. acs.org The copolymerization of norbornene with 5-vinyl-2-norbornene (B46002) using a palladium catalyst results in a polymer with pendant vinyl groups, offering sites for further modification. researchgate.net Similarly, copolymers of norbornene and 5-n-alkyl-2-norbornenes have been synthesized with high molecular weights and compositions similar to the monomer feed ratio. acs.org These strategies allow for the fine-tuning of polymer properties such as solubility, thermal characteristics, and mechanical performance. acs.orgrsc.orgacs.org
Applications in Advanced Materials
Polymers derived from the Bicyclo[2.2.1]heptene scaffold, including those originating from Bicyclo[2.2.1]hept-5-en-2-one, are at the forefront of research for creating advanced materials with tailored properties. The inherent rigidity of the polymer backbone, combined with the versatility of functionalization, allows for the development of materials suited for high-performance applications.
Polymers based on the Bicyclo[2.2.1]heptene structure are promising candidates for gas separation membranes due to their favorable thermal and chemical resistance, rigid backbones, and the ease with which their chemistry can be modified. mdpi.com Vinyl-addition polymerization of norbornene derivatives typically yields polymers with high glass transition temperatures and saturated, stable backbones. mdpi.com
Research has demonstrated that the performance of these membranes can be finely tuned by copolymerizing different norbornene-based monomers. For instance, studies on copolymers of norbornene (NB) and 5-vinyl-2-norbornene (VNB) have shown that gas separation properties can be controlled by adjusting the VNB content, highlighting a method to customize polynorbornenes for specific gas separation tasks. mdpi.com
The table below summarizes the gas permeability of a homopolymer of 5-vinyl-2-norbornene (pVNB), a derivative of the basic Bicyclo[2.2.1]heptene structure.
Table 1: Gas Permeability in Poly(5-vinyl-2-norbornene) (pVNB) Membranes
| Gas | Permeability (Barrer) |
|---|---|
| H₂ | 27.8 |
| He | 42.1 |
| O₂ | 4.6 |
| N₂ | 1.5 |
| CO₂ | 18.0 |
| CH₄ | 1.8 |
Data sourced from MDPI Polymers, 2019. mdpi.com
The capture and storage of carbon dioxide (CO₂) is a critical area where norbornene-based polymers show significant promise. The strategy involves creating Polymers of Intrinsic Microporosity (PIMs) or functionalizing the polymer with CO₂-philic groups to enhance both gas permeability and selectivity. tennessee.eduresearchgate.net While this compound itself is a starting point, its derivatives are key to creating effective CO₂ capture materials. researchgate.netbohrium.com
Recent research has shifted focus from simple size-sieving to incorporating functionalities that have a high affinity for CO₂. tennessee.edu Polynorbornenes with specific side chains, such as those containing silicon or ether groups, have demonstrated significantly higher gas permeabilities. tennessee.eduresearchgate.net For example, polynorbornenes with trimethylsilyl (-Si(CH₃)₃) side groups exhibit gas permeabilities an order of magnitude higher than unsubstituted polynorbornene. tennessee.edu Similarly, amidoxime (B1450833) groups have been shown to increase CO₂/N₂ selectivity. researchgate.net
Cross-linked polynorbornadienes have also been investigated for CO₂ capture, demonstrating the versatility of the bicyclo[2.2.1]heptene framework in creating porous organic polymers for this application. researchgate.net These materials, often categorized as PIMs, possess rigid, contorted structures that prevent efficient packing, creating permanent microporosity suitable for gas storage and separation. rsc.orgresearchgate.netrsc.org
Table 2: CO₂ Separation Performance of Functionalized Polynorbornene Derivatives
| Polymer Derivative Side Group | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
|---|---|---|---|
| Trimethylsilyl | 4350 | - | 5.5 |
| Triethylsiloxane | 1350 | 17 | - |
Data compiled from ResearchGate articles. researchgate.net
The rigid conformational structure of the Bicyclo[2.2.1]heptene framework makes it an excellent scaffold for developing catalysts. researchgate.net Derivatives can be functionalized to anchor catalytic species onto a substrate, combining the stability of the polymer with the reactivity of the catalyst.
A key example is the use of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane. This derivative utilizes its highly reactive trichlorosilane (B8805176) group to form strong, covalent siloxane bonds with hydroxyl groups on surfaces like silica (B1680970) or glass. acs.org This process effectively anchors the norbornene moiety to the substrate, which can then be used, for example, to initiate ring-opening metathesis polymerization (ROMP) or to serve as a tether for a homogeneous catalyst, effectively heterogenizing it. acs.org The use of such derivatives is prominent in materials science and nanotechnology for creating robust, reusable catalyst systems. acs.org Furthermore, the development of chiral derivatives from the bicyclo[2.2.1]heptene skeleton is a key area in asymmetric catalysis, where the rigid scaffold helps in creating a well-defined stereochemical environment for reactions. researchgate.net
The unique electronic and structural properties of this compound derivatives make them suitable for applications in optical materials and specialized membranes. The inherent chirality and optical activity of many of these compounds are of significant interest. For instance, the optical rotatory dispersion of this compound has been a subject of fundamental study, providing insight into its chiroptical properties. tennessee.edu
In more advanced applications, derivatives have been explored for use in organic light-emitting devices (OLEDs). europa.eu For example, 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol combines the rigid bicyclic structure with a pharmacologically and electronically active quinoline (B57606) moiety, suggesting potential for use in materials with specific electronic properties. europa.eu
In the realm of membrane technology, derivatives of this compound are crucial for creating ion-exchange membranes. These membranes are essential in processes like electrodialysis, water purification, and fuel cells.
Cation-Exchange Resins : Polymers based on Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) can be synthesized to create cation-exchange resins. researchgate.net
Proton-Exchange Membranes (PEMs) : For fuel cell applications, polynorbornenes functionalized with sulfonic and carboxylic acid groups are being developed. Molecular dynamics simulations on membranes constructed from units like dimethyl 8,9,10-trinorborn-5-ene-2,3-dicarboxylate (a bicyclo[2.2.1]heptene derivative) show that the proton conductivity can be tuned by altering the ratio of these functional groups.
Anion-Exchange Membranes : Brominated derivatives, such as (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, serve as monomers for anion-exchange membranes, where the bromomethyl group is further reacted to introduce positive charges.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| 5-vinyl-2-norbornene |
| 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane |
| 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol |
| Dimethyl 8,9,10-trinorborn-5-ene-2,3-dicarboxylate |
| (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene |
Biological and Pharmaceutical Research Applications
Bicyclo[2.2.1]hept-5-en-2-one Derivatives as Chiral Building Blocks in Drug Discovery
The chiral nature of many this compound derivatives renders them highly valuable as building blocks in asymmetric synthesis for the creation of complex pharmaceutical compounds. lookchem.com The defined stereochemistry of the bicyclic system is crucial for its interactions in chiral environments, influencing its reactivity and efficacy in biological systems.
Researchers utilize these compounds as versatile precursors for synthesizing a variety of chiral drugs and natural products. lookchem.com A notable application is in the synthesis of carbocyclic nucleoside analogues, which are important in antiviral drug development. For instance, (+)-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-one has been successfully used as a key intermediate in a formal synthesis of the antiviral antibiotic aristeromycin. capes.gov.br The process involves the oxidative degradation of (+)-(1R)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to produce the chiral ketone, which is then further transformed into a lactone, a known precursor for aristeromycin. capes.gov.br
Synthesis of Biologically Active Compounds
The this compound skeleton is a foundational component in the synthesis of a multitude of biologically active compounds. Its amenability to various chemical modifications allows for the development of derivatives with tailored activities.
Derivatives of this compound have been successfully designed as potent enzyme inhibitors. A significant area of research has been the development of inhibitors for branched-chain amino acid transaminase 1 (BCAT1), an enzyme implicated in certain cancers. mdpi.comresearchgate.net
One study focused on designing and synthesizing γ-aminobutyric acid (GABA) derivatives that feature the bridged bicyclic skeleton of this compound. mdpi.com These compounds were developed as novel BCAT1 inhibitors. The synthesis starts with the ketone, which is converted through a multi-step process into GABA analogues. mdpi.comresearchgate.net For example, a lead compound, WQQ-345, which features a bicyclic skeleton, showed both in vitro and in vivo antitumor activity. Further structural modifications led to the discovery of a GABA derivative with a bicyclo[3.2.1]octene structure that exhibited a 6-fold increase in BCAT1 inhibitory activity compared to the parent compound. researchgate.net
The unique structural properties of the bicyclo[2.2.1]heptane system make it an attractive scaffold for identifying lead compounds in drug discovery. Its rigid conformation can enhance binding interactions with biological targets like enzymes and receptors. smolecule.com
One prominent example is the development of a Bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative as a selective antagonist for the chemokine receptor CXCR2. rsc.org This receptor is a target for treating metastatic cancer. The identified compound exhibited potent CXCR2 antagonistic activity with an IC₅₀ of 48 nM and demonstrated good selectivity over the related CXCR1 receptor. rsc.org Such findings underscore the potential of using the this compound framework to generate novel therapeutic agents. smolecule.com
Several derivatives based on the this compound structure have been investigated for their cytotoxic properties against various cancer cell lines. smolecule.comresearchgate.net The bicyclic scaffold can be incorporated into more complex molecules to enhance their anticancer potential. mdpi.com
For instance, research into Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives showed they can act as effective cytotoxic agents. In another study, a norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP), was synthesized. While BTCP alone had no antitumor effect, its iridium complex, derivative 8g, showed significant cytotoxic effects against SGC-7901, MG-63, and SiHa cancer cells, with IC₅₀ values of 3.9, 5.4, and 4.1 µM, respectively. nih.gov
Table 1: Cytotoxic Activity of a Bicyclo[2.2.1]hept-5-ene Derivative
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Iridium complex 8g | SGC-7901 (Gastric Cancer) | 3.9 µM | nih.gov |
| Iridium complex 8g | MG-63 (Osteosarcoma) | 5.4 µM | nih.gov |
| Iridium complex 8g | SiHa (Cervical Cancer) | 4.1 µM | nih.gov |
A significant body of research has focused on the antimicrobial and antioxidant properties of this compound derivatives, particularly diaryl methanone (B1245722) adducts synthesized via Diels-Alder reactions. researchgate.netnaturalspublishing.commjcce.org.mkmjcce.org.mk These compounds have been tested against a range of pathogenic bacteria and fungi. mjcce.org.mk
The antimicrobial activity is typically evaluated using methods like the disc-diffusion technique (measuring the zone of inhibition) and serial dilution (determining the minimum inhibitory concentration). naturalspublishing.commjcce.org.mkmjcce.org.mk For example, a series of 2-(9H-fluorene-2-yl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl methanones were synthesized and showed notable antimicrobial activity. naturalspublishing.com Similarly, other bicyclic ketones have demonstrated effectiveness against bacteria such as E. coli, S. aureus, and fungi like C. albicans and A. niger. researchgate.net
The antioxidant potential of these derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay. naturalspublishing.commjcce.org.mk Studies confirm a positive correlation between the structure of these bicyclic ketones and their ability to act as antioxidants. researchgate.netnaturalspublishing.commjcce.org.mk
Table 2: Investigated Biological Activities of this compound Methanone Derivatives
| Derivative Class | Activity Investigated | Test Method | Key Findings | Reference |
|---|---|---|---|---|
| Diaryl Methanone Adducts | Antimicrobial | Disc-diffusion, Serial dilution | Active against various bacterial and fungal strains. | researchgate.netnaturalspublishing.com |
| Diaryl Methanone Adducts | Antioxidant | DPPH radical scavenging | Demonstrated significant radical scavenging ability. | naturalspublishing.commjcce.org.mk |
Interaction Studies with Biological Targets (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding how this compound derivatives interact with their biological targets is crucial for drug development. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantify these binding interactions in real-time. smolecule.com
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity between a ligand and a target molecule. nih.govmdpi.com The technique relies on detecting changes in the refractive index at the surface of a sensor chip as an analyte flows over it and binds to an immobilized ligand. mdpi.comwikipedia.org This allows for the determination of association and dissociation rates, providing a detailed picture of the binding event. wikipedia.org SPR has been used to analyze the binding of bicyclo[2.2.1]hept-5-ene derivatives to their intended biological targets. smolecule.comgoogleapis.com
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating a ligand into a solution containing a target biomolecule, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction from a single experiment. malvernpanalytical.comjaptamers.co.uk This provides a complete thermodynamic profile of the binding process. ITC is used to characterize the binding of this compound derivatives to proteins and other macromolecules, helping to elucidate the driving forces behind the interaction. smolecule.com
In addition to these biophysical techniques, computational methods like molecular docking are used to predict and analyze the binding modes of these compounds. For example, a docking study of a bicyclo[2.2.1]heptane-containing CXCR2 antagonist revealed how its specific stereoisomer fits into a hydrophobic pocket of the receptor and forms key hydrogen bonds, explaining its potent activity. rsc.org
Advanced Research Techniques and Methodologies for Bicyclo 2.2.1 Hept 5 En 2 One Studies
Chromatography Techniques (e.g., HPLC, GC) for Separation and Purification
Chromatographic methods are indispensable for the separation and purification of Bicyclo[2.2.1]hept-5-en-2-one and its analogues, particularly for resolving stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the enantiomeric separation of bicyclic compounds. For instance, a validated HPLC method was developed for the separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related γ-lactam. oup.comresearchgate.net This method achieved complete separation on a Chiralcel OD-H analytical column using a mobile phase of n-hexane–isopropanol. oup.comresearchgate.net The technique's robustness was confirmed by making deliberate small changes to the mobile phase composition, which affected retention times but not resolution. oup.com Similarly, the enantiomers of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, a direct precursor to this compound, were resolved using HPLC on a Chiracel OJ-RH analytical column with a hexane–2-propanol mobile phase.
Gas Chromatography (GC): GC is widely used for analyzing the purity and enantiomeric excess of this compound derivatives. The enantiomeric separation of stereoisomers of compounds like 7-carboxythis compound has been successfully performed on OV-1 capillary columns after derivatization with chiral reagents. jst.go.jp For the analysis of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide enantiomers, a Varian 3400 gas chromatograph equipped with a CycloSil B column was utilized. Furthermore, comprehensive two-dimensional gas chromatography (GC×GC), a technique with high peak capacity, is applied for the detailed analysis of complex mixtures of volatile organic compounds, including bicyclic structures. copernicus.org This method typically uses a non-polar stationary phase in the first column and a polar stationary phase in the second, separating components based on volatility and then polarity. copernicus.org
| Technique | Analyte/Derivative | Column | Mobile Phase/Conditions | Detector | Research Finding | Reference |
| HPLC | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H (250 x 4.6 mm) | n-hexane–isopropanol (80:20, v/v) at 1.0 mL/min | UV (254 nm) & Optical Rotation | Complete enantiomeric separation in under 10 minutes. researchgate.net | oup.comresearchgate.net |
| HPLC | 2-Chlorobicyclo[2.2.1]hept-5-en-exo-2-carboxamide | Chiracel OJ-RH (2.1 mm i.d.) | Hexane–2-propanol (3:1) at 0.06 mL/min | UV (245 nm) | Baseline resolution of enantiomers achieved. | |
| GC | 7-Carboxythis compound derivatives | OV-1 capillary columns | - | - | Complete resolution of enantiomers after derivatization. jst.go.jp | jst.go.jp |
| GC | 2-Chlorobicyclo[2.2.1]hept-5-en-exo-2-carboxamide | CycloSil B (30 m, 0.25 mm i.d.) | Isothermal at 140 °C | - | Analysis of enantiomer composition. | |
| GC | 1-[(1R, 2R, 3S, 4R)-3-Methylbicyclo[2.2.1]hept-5-en-2-yl]-pentan-1-one | - | 150 °C, 23 psi | - | Determination of product ratios and enantiomeric excess. core.ac.uk | core.ac.uk |
Crystallography for Structural Determination
X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of molecules. While the direct crystallographic analysis of this compound itself is not commonly reported, the structures of its key precursors and derivatives have been elucidated, providing unambiguous stereochemical assignments.
A pivotal study reported the resolution and crystal structures of the enantiomerically pure and racemic forms of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide. This compound was then converted via base hydrolysis to (+)-bicyclo[2.2.1]hept-5-en-2-one. This chemical correlation allowed for the first unambiguous experimental determination of the absolute configuration of this compound. The crystallographic analysis revealed that the racemic derivative forms H-bonded dimers composed of two enantiomers, while the enantiomerically pure crystals also form dimers with distinct orientations of the bicyclic framework. Similarly, the crystal structure of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine was characterized, showing intermolecular hydrogen bonds that form dimers of enantiomeric molecules. nih.gov The structure of an endo-isomer of a derivative was also established by X-ray crystallography to confirm its stereochemistry. publish.csiro.au
| Compound | Crystal System | Space Group | Cell Dimensions | Key Finding | Reference |
| 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrrolo[2,3-b]pyridine | Monoclinic | P2₁/c | a = 7.7837 Å, b = 8.9867 Å, c = 15.973 Å, β = 96.408° | Structure characterized by intermolecular N—H···N hydrogen bonds forming dimers of enantiomers. | nih.gov |
| A derivative of 1-Methylthis compound | Triclinic | P-1 | a = 5.976 Å, b = 7.160 Å, c = 10.307 Å, α = 83.43°, β = 79.01°, γ = 75.23° | Elucidation of reaction product structure, showing intramolecular O----C=O distance of 3.265 Å. | scispace.com |
Spectroscopic Characterization Techniques
A combination of spectroscopic techniques is essential for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the bicyclic framework and the position of functional groups. In the ¹H NMR spectrum of a derivative, 1-[3-(2-furyl)bicyclo[2.2.1]hept-5-en-2-yl]ethanone, the characteristic unsaturated protons of the bicyclo[2.2.1]heptene ring are observed at 6.0 ppm. researchgate.net The aliphatic protons appear in the range of 0.9 to 2.14 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group. For enones where the ketone is in conjugation, this stretching vibration is typically found between 1650 and 1685 cm⁻¹. researchgate.net The C-H stretching of the alkene (=C-H) group is observed around 3030-3010 cm⁻¹. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook and PubChem databases contain the electron ionization mass spectrum for this compound, which is a critical tool for its identification. nih.govnist.gov Mass spectra of various derivatives have been recorded on instruments coupling GC with mass spectrometry (GC-MS), utilizing both electron ionization (EI) and chemical ionization (CI) modes.
| Technique | Observation | Compound/Derivative | Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 1-[3-(2-furyl)bicyclo[2.2.1]hept-5-en-2-yl]ethanone | 6.0 ppm (=C-H) | researchgate.net |
| ¹³C NMR | Molecular Weight | This compound | 108.14 g/mol | nih.gov |
| IR | C=O Stretch | Conjugated enone derivative | 1650-1685 cm⁻¹ | researchgate.net |
| IR | =C-H Stretch | Conjugated enone derivative | 3030-3010 cm⁻¹ | researchgate.net |
| MS (GC-MS) | Kovats Retention Index | This compound | 931 (Semi-standard non-polar) | nih.gov |
Computational Chemistry Software and Platforms
Computational chemistry has become a vital tool for understanding the electronic structure and spectroscopic properties of bicyclic ketones. Time-Dependent Density Functional Theory (TD-DFT) calculations are particularly useful for interpreting chiroptical spectra.
Studies on related chiral bicyclic ketones have shown that TD-DFT calculations can provide a satisfactory interpretation of UV, circular dichroism (CD), fluorescence, and circularly polarized luminescence (CPL) spectra. nih.gov These computational methods offer insights into the properties of both the ground and excited electronic states. nih.gov For (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, calculations of CPL and circularly polarized phosphorescence (CPP) spectra have been performed to probe the structure of triplet excited states. rsc.org In addition to spectroscopic predictions, molecular mechanics calculations have been used in conjunction with NMR and X-ray data to achieve unambiguous structure assignments for complex derivatives of this compound. scispace.com The PubChem database also lists numerous computed properties for the molecule, such as its exact mass and topological polar surface area, which are generated using computational platforms. nih.gov
| Computational Method | Application | Investigated Property | Compound | Reference |
| TD-DFT | Interpretation of chiroptical spectra | UV, CD, CPL spectra, ground/excited state properties | (1S,4R)-4,7,7-trimethylthis compound | nih.gov |
| Ab initio calculations | Prediction of phosphorescence spectra | Circularly Polarized Luminescence (CPL) and Phosphorescence (CPP) | (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one | rsc.org |
| Molecular Mechanics | Structure assignment | Conformational analysis | Derivatives of 1-Methylthis compound | scispace.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Synthesis
The efficient synthesis of the bicyclo[2.2.1]heptane skeleton is a key focus of ongoing research, with an emphasis on developing more atom-economical and selective catalytic systems. Traditional methods like the Diels-Alder reaction, while effective, can present challenges in controlling regioselectivity with complex reagents. nih.gov
A significant recent advancement is the use of gold(I) catalysis for the cycloisomerization of 3-alkoxyl-1,6-diynes. nih.gov This method provides a novel, atom-economic pathway to a variety of substituted bicyclo[2.2.1]hept-5-en-2-ones. The reaction proceeds through a cascade of carboalkoxylation, skeletal rearrangement, enyne cyclization, and hydrolysis. nih.gov Researchers have demonstrated that both electronic and steric factors of the diyne substituents can control the regioselectivity of the cyclization, offering a degree of tunable synthesis. researchgate.net
Another emerging area is the adoption of green chemistry principles. For instance, a fly-ash-catalyzed, environmentally benign Diels-Alder cycloaddition between 4-bromo-1-naphthyl chalcones and cyclopentadiene (B3395910) has been successfully conducted in a water medium. mjcce.org.mk This approach not only avoids organic solvents but also utilizes a readily available and inexpensive catalyst.
| Catalytic System | Reactants | Key Advantages | Reported Yields |
| Gold(I) Catalysis | 3-Alkoxyl-1,6-diynes | Atom-economical, access to diverse substituents, potential for regioselectivity control. nih.govresearchgate.net | Moderate to good. nih.gov |
| Fly-ash Catalysis | Chalcones and Cyclopentadiene (in water) | Environmentally benign, uses inexpensive catalyst, avoids organic solvents. mjcce.org.mk | >60%. mjcce.org.mk |
Development of New Functionalized Derivatives with Tailored Properties
The core structure of Bicyclo[2.2.1]hept-5-en-2-one serves as a versatile scaffold for creating a wide array of functionalized derivatives with properties tailored for specific applications. Research is focused on introducing diverse substituents and functionalities to modulate the biological activity and material characteristics of the parent compound.
For example, a series of (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones have been synthesized and evaluated for their biological potential. mjcce.org.mk These derivatives have shown promise as antimicrobial and antioxidant agents, demonstrating that functionalization can impart significant bioactivity. mjcce.org.mk
Further synthetic exploration involves the aminolysis of nitrophenyl glycidyl (B131873) ethers with bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine. researchgate.net This reaction yields novel amino alcohols, which can be further functionalized at their nitrogen and oxygen centers using reagents like p-nitrobenzoyl chloride and p-nitrobenzenesulfonyl chloride. researchgate.net Such derivatization is crucial for fine-tuning the molecule's properties for potential pharmaceutical applications. The study of these reactions has shown that the aminolysis of p-nitrophenyloxirane occurs regioselectively. researchgate.net
| Derivative Class | Synthetic Precursors | Tailored Properties/Functionalities |
| Bicyclic methanones | 4-bromo-1-naphthyl chalcones, cyclopentadiene | Antimicrobial and antioxidant activity. mjcce.org.mk |
| N,O-Functionalized Amino Alcohols | Bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine, nitrophenyl glycidyl ethers, p-nitrobenzoyl chloride | Introduction of multiple functional groups for property modulation. researchgate.net |
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) and other quantum-chemical methods are being employed to elucidate reaction mechanisms, predict synthetic outcomes, and study molecular properties.
DFT studies have been instrumental in optimizing synthetic routes, such as in the synthesis of bicyclo[2.2.1]hept-5-ene-2,2-diylbis(trimethylsilane). researchgate.net By calculating activation parameters for various Diels-Alder reaction pathways, researchers could computationally identify the most efficient synthetic strategy. researchgate.net
In mechanistic studies, quantum-chemical calculations at the PCM/B3LYP/6-3aG(d) level of theory have been used to investigate the reaction pathways of bicyclic amines with epoxides. researchgate.net These calculations help explain experimentally observed differences in reactivity and the regiochemistry of the oxirane ring-opening, providing insights that are difficult to obtain through experimental means alone. researchgate.net By examining the electron density distribution and calculating the activation barriers and Gibbs free energies for competing reactions, a deeper understanding of the reaction mechanism can be achieved. researchgate.net
| Computational Method | Application Area | Key Insights Gained |
| Density Functional Theory (DFT) | Synthetic Route Optimization | Pinpointing optimal reaction pathways by calculating activation parameters. researchgate.net |
| Quantum-Chemical Calculations (e.g., B3LYP) | Reaction Mechanism Elucidation | Explaining regioselectivity and reactivity by modeling transition states and energy barriers. researchgate.net |
Expanding Applications in Biomedical and Materials Science Fields
The unique, rigid, and three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an attractive building block in both biomedical and materials science.
In the biomedical field, the norbornene scaffold is recognized as a promising structure in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications. For instance, a bicyclo[2.2.1]heptanamine derivative, BRD4780, has been identified as a selective imidazoline (B1206853) I1 receptor agent and has demonstrated the ability to clear mutant Mucin 1 (MUC1) protein, which is implicated in various proteinopathies. google.com This highlights the potential of these bicyclic compounds in developing treatments for diseases related to aberrant protein accumulation. google.com
In materials science, bicyclic compounds have been extensively used as monomers for polymers and as polymer additives. nasa.gov The strained double bond in derivatives like Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of a wide variety of functional polymers with unique architectures and properties. The resulting polymers find use in polyamides, polyesters, polyolefins, and elastomers. nasa.gov
| Field | Specific Application | Example Compound/Derivative |
| Biomedical Science | Treatment of proteinopathies | BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-exo-amine hydrochloride). google.com |
| Materials Science | Monomers for functional polymers via ROMP | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid. nasa.gov |
Q & A
Q. What statistical tools are appropriate for analyzing structure-property relationships in this compound derivatives?
- Answer : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with thermal stability or reactivity. Apply principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to meet journal standards?
- Answer : Follow Beilstein Journal guidelines:
- Report detailed protocols for novel compounds (reagents, temperatures, workup steps).
- For known compounds, cite prior literature but include purity data (e.g., NMR, elemental analysis) .
- Deposit large datasets (e.g., crystallographic files) as supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
